molecular formula C17H33ClO4 B8238541 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid

6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid

Cat. No.: B8238541
M. Wt: 336.9 g/mol
InChI Key: OQJKEIAYDXGLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with two ether-linked alkyl chains. The structure includes:

  • A 6-chlorohexyloxy group (Cl-terminated alkyl chain) connected via a pentyloxy spacer to the carboxylic acid moiety.
  • This design introduces both hydrophobicity (from the chloroalkyl chain) and reactivity (via the carboxylic acid and chlorine atom).

The compound is marketed as a specialty chemical (Ref: 10-F603494) by CymitQuimica, priced at €1,090 per 100 mg, suggesting its use in high-value research applications such as drug development or polymer chemistry .

Properties

IUPAC Name

6-[5-(6-chlorohexoxy)pentoxy]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO4/c18-12-6-1-2-7-13-21-15-9-4-10-16-22-14-8-3-5-11-17(19)20/h1-16H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKEIAYDXGLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCCCCOCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid typically involves the following steps:

    Preparation of 6-chlorohexanol: This intermediate is synthesized by the chlorination of hexanol using thionyl chloride or phosphorus trichloride.

    Formation of 6-((5-hydroxy)pentyl)oxy)hexanoic acid: The 6-chlorohexanol is reacted with 5-hydroxyvaleric acid under basic conditions to form the ether linkage.

    Final Product Formation: The intermediate is then esterified with hexanoic acid under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorinated hexyl chain, converting the chlorine atom to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexyl ether derivatives.

    Substitution: Formation of various substituted hexanoic acids.

Scientific Research Applications

6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid involves its interaction with cellular membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.

Comparison with Similar Compounds

Polychlorinated Biphenyl (PCB)-Linked Hexanoic Acid Derivatives

Examples :

  • 6-[(3,3',4'-Trichlorobiphenyl-4-yl)oxy]hexanoic acid (PCB77-COOH)
  • 6-[(3,3',4',5'-Tetrachlorobiphenyl-4-yl)oxy]hexanoic acid (PCB126-COOH)

Structural Comparison :

  • Similarity: All share a hexanoic acid core with ether-linked substituents.
  • Difference : PCB derivatives feature aromatic biphenyl rings with multiple chlorines, whereas the target compound has a linear chloroalkyl chain.

Functional Insights :

  • PCB-hexanoic acids are haptens used to generate monoclonal antibodies for detecting coplanar PCBs in environmental monitoring .
  • The target compound’s linear chloroalkyl chain may instead serve as a solubilizing linker or reactive intermediate in organic synthesis.

6-[(Tetrahydro-2H-pyran-2-yl)oxy]hexanoic Acid

Structural Comparison :

  • Similarity: Both compounds have a hexanoic acid backbone with an ether-linked substituent.
  • Difference : The THP-protected derivative uses a cyclic tetrahydropyran group, while the target compound employs a linear chlorohexyl-pentyl chain.

Physicochemical Properties :

Property THP-Protected Compound Target Compound (Inferred)
pKa 4.74 ~4.7 (estimated)
Density (g/cm³) 1.08 ~1.1 (predicted)
Molecular Weight 216.14 ~336.9 (calculated)

Hexachlorocyclohexanes (HCHs) and Dioxins

Examples :

  • 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1)
  • Hexachlorodibenzo-p-dioxin (CAS 34465-46-8)

Structural Comparison :

  • Similarity : Presence of chlorine atoms.
  • Difference : HCHs and dioxins are cyclic or polyaromatic, heavily chlorinated environmental pollutants, whereas the target compound is linear with a single chlorine.

Functional Insights :

  • HCHs and dioxins are persistent organic pollutants (POPs) with bioaccumulative toxicity .
  • The target compound’s linear structure likely reduces environmental persistence, aligning it more with laboratory than industrial/environmental applications.

Biological Activity

6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid, with the CAS number 2127391-41-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloroalkyl moiety, which may influence its interactions with biological systems. The compound's molecular formula is C17H33ClO4, and it has a molecular weight of approximately 336.9 g/mol .

The biological activity of this compound is primarily associated with its role in modulating various cellular pathways. Research indicates that compounds with similar structural characteristics often interact with cell membranes and can influence signaling pathways involved in cell growth and apoptosis.

In particular, studies have shown that the incorporation of chloroalkyl groups can enhance lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with intracellular targets . This property may facilitate the compound's role as a ligand in proteolysis targeting chimeras (PROTACs), which are designed to induce degradation of specific proteins involved in cancer progression.

In Vitro Studies

Recent research has highlighted the effectiveness of related compounds in inhibiting cancer cell viability. For instance, hetero-PROTACs utilizing similar linkers have demonstrated significant degradation of inhibitors of apoptosis proteins (IAPs), such as cIAP1 and XIAP, at low concentrations (0.1 μM). This suggests that this compound may exhibit comparable effects, potentially serving as a tool for targeted cancer therapies .

Case Studies

  • Cancer Cell Viability : A study investigated the effects of hetero-PROTACs on multiple myeloma (MM) cells, revealing that certain compounds led to over 90% degradation of XIAP at concentrations as low as 0.1 μM. The implications for this compound are significant, suggesting that it may possess similar properties in selectively targeting and degrading oncogenic proteins .
  • Proteomic Analysis : Global proteome analyses conducted on treated MM cells indicated selective degradation patterns, underscoring the potential of this compound in therapeutic applications aimed at modulating protein levels within cancerous cells .

Pharmacological Properties

The pharmacokinetic profile of this compound is still under investigation; however, its structural attributes suggest favorable absorption and distribution characteristics due to its lipophilic nature. The presence of multiple ether linkages may also contribute to its stability and solubility in biological systems.

Data Table: Biological Activity Summary

Activity Description
CAS Number 2127391-41-5
Molecular Formula C17H33ClO4
Molecular Weight 336.9 g/mol
Mechanism Potentially acts as a ligand in PROTACs for targeted protein degradation
Inhibition Concentration Effective at concentrations as low as 0.1 μM
Target Proteins cIAP1, XIAP
Cell Type Studied Multiple Myeloma (MM) cells

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step etherification and ester hydrolysis. Key considerations include:

  • Stepwise Alkylation : Use nucleophilic substitution to attach chlorohexyl and pentyloxy groups sequentially. Control steric hindrance by optimizing solvent polarity (e.g., DMF for polar intermediates) .
  • Acid-Catalyzed Hydrolysis : Hydrolyze the ester group under mild acidic conditions (e.g., HCl in THF/water) to avoid side reactions. Monitor pH to prevent premature dechlorination .
  • Purification : Employ column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ether linkages and chlorine positioning. Deuterated chloroform (CDCl3_3) is ideal for resolving alkyl chain signals .
  • FT-IR : Identify ester C=O (1720–1740 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) stretches to track hydrolysis completion .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]^- ~ 363.2 g/mol). Fragmentation patterns clarify chlorohexyl branching .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Peroxide Risk : Test for peroxide formation using iodide-starch paper after prolonged storage. Stabilize with 0.1% BHT (butylated hydroxytoluene) in inert atmospheres (argon) .
  • Thermal Stability : Conduct TGA (thermogravimetric analysis) at 5°C/min to determine decomposition thresholds (>150°C recommended for long-term storage) .
  • Hydrolytic Sensitivity : Store in anhydrous solvents (e.g., dried DMSO) at -20°C to prevent ester bond cleavage .

Q. What are the primary applications of this compound in drug delivery systems?

  • Methodological Answer :

  • Lipid-Based Nanoparticles : Incorporate into micelles or liposomes for hydrophobic drug encapsulation. Optimize critical micelle concentration (CMC) via fluorescence assays .
  • Prodrug Design : Conjugate via carboxylic acid to amine-containing drugs (e.g., via EDC/NHS coupling). Validate release kinetics in simulated physiological buffers (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction mechanisms involving the chlorohexyl group be elucidated to resolve contradictory kinetic data?

  • Methodological Answer :

  • Computational Modeling : Use DFT (density functional theory) to map SN2 vs. SN1 pathways. Compare activation energies for chlorohexyl substitution in polar aprotic vs. protic solvents .
  • Isotopic Labeling : Introduce 18O^{18}O at the ether oxygen to track nucleophilic displacement via mass spectrometry .
  • Kinetic Profiling : Perform stopped-flow UV-Vis spectroscopy to monitor intermediate formation timescales .

Q. What strategies mitigate solubility challenges in aqueous and organic phases during formulation?

  • Methodological Answer :

  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. Determine logP values via shake-flask method (expected logP ~ 3.5) .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt. Characterize crystallinity via XRD .
  • Surfactant Screening : Use Tween-80 or Pluronic F-68 to stabilize emulsions. Measure particle size via dynamic light scattering (DLS) .

Q. How should researchers address contradictory bioactivity data across cell-line studies?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (n ≥ 3) using standardized cell lines (e.g., HEK293 vs. HepG2). Normalize data to internal controls (e.g., ATP levels) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
  • Membrane Permeability : Assess via Caco-2 monolayer transport assays. Correlate results with logD (pH 7.4) .

Q. What computational tools are optimal for predicting the compound’s environmental toxicity?

  • Methodological Answer :

  • QSAR Modeling : Input molecular descriptors (e.g., topological polar surface area, Cl atom count) into EPI Suite to estimate biodegradation half-life .
  • Molecular Dynamics : Simulate interactions with lipid bilayers to predict bioaccumulation potential .
  • Ecotoxicity Databases : Cross-reference with EPA’s CompTox Dashboard for analogous chlorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.